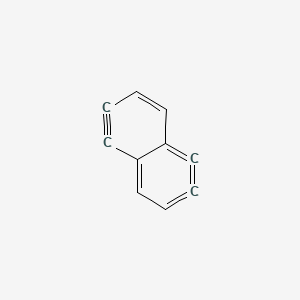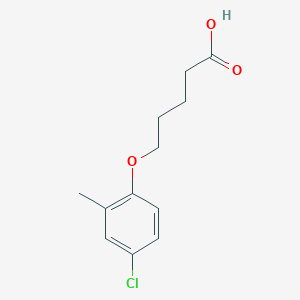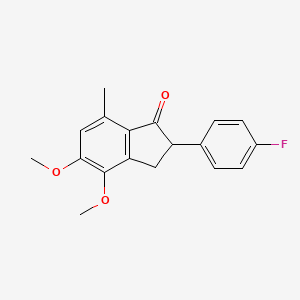
Prop-2-en-1-yl phenylmethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl phenylmethanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a prop-2-en-1-yl group attached to a phenylmethanimidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl phenylmethanimidate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenylmethanimidoyl chloride with prop-2-en-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired imidate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and microwave irradiation, can further improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl phenylmethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate to its corresponding amine or other reduced forms.
Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted imidates .
Applications De Recherche Scientifique
Prop-2-en-1-yl phenylmethanimidate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of prop-2-en-1-yl phenylmethanimidate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Prop-2-en-1-yl phenylmethanimidate can be compared with other similar compounds, such as:
Phenoxy acetamide derivatives: These compounds share structural similarities and have been studied for their pharmacological activities.
Quinoline derivatives: Known for their medicinal properties, these compounds are used in the treatment of various diseases.
Chalcone derivatives: These compounds are known for their anti-inflammatory and antioxidant activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
85021-15-4 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
prop-2-enyl N-phenylmethanimidate |
InChI |
InChI=1S/C10H11NO/c1-2-8-12-9-11-10-6-4-3-5-7-10/h2-7,9H,1,8H2 |
Clé InChI |
IOFQEDGJVUGART-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


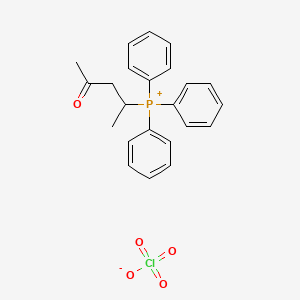
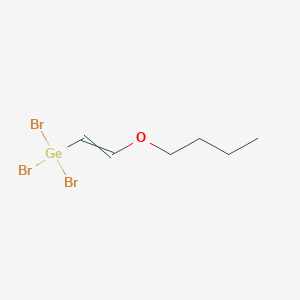


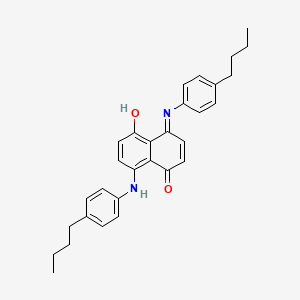
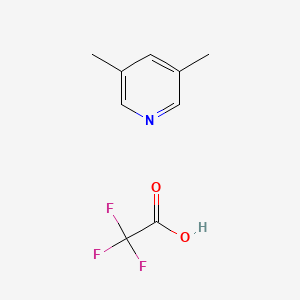
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
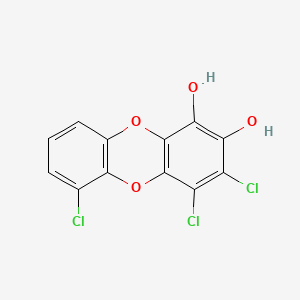

![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
